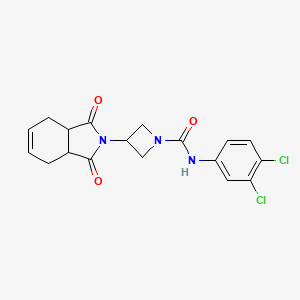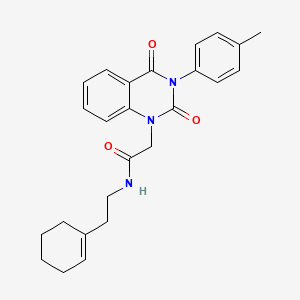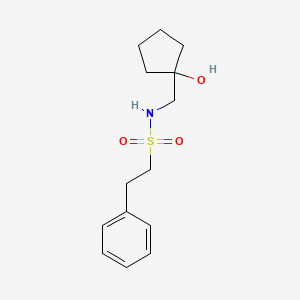
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide” is a complex organic compound. It likely contains a cyclopentane ring (a ring of five carbon atoms) with a hydroxyl group (OH), a methyl group (CH3), a phenyl group (a ring of six carbon atoms), and a sulfonamide group (SO2NH2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclopentane and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the hydroxyl, sulfonamide, and phenyl groups could make it reactive with a variety of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Cycloalkanes generally have low polarity and are relatively stable .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research has highlighted innovative synthetic routes for creating sulfonamide derivatives, including N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide. These methods offer pathways to synthesize various benzonitriles and sulfonamide derivatives, which are critical for pharmaceutical and chemical industries, demonstrating good to excellent yields and chemoselectivity in reactions (Anbarasan, Neumann, & Beller, 2011; Mahmood, Akram, & Lima, 2016).
Pharmacological and Biological Applications
- Anticancer and Anti-inflammatory Potential : Certain sulfonamide derivatives have been evaluated for their potential anti-inflammatory, analgesic, and anticancer properties. These compounds, related to N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide, show promise in treating inflammation and pain, with some derivatives exhibiting activity against cancer cell lines and viral infections such as HCV (Küçükgüzel et al., 2013).
Material Science and Chemistry Applications
- Nanotechnology and Molecular Design : Research into macrocyclic aromatic tetrasulfonamides, which share structural motifs with N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide, reveals their use in creating nanosized cavities and nanotubular assemblies. These molecules, with their unique shape-persistent properties, offer potential applications in designing nanoporous materials and molecular recognition systems (He et al., 2006).
Environmental Chemistry Applications
- Water Treatment and Environmental Safety : Studies on the oxidative degradation of environmental contaminants have utilized sulfonamide chemistry to explore efficient methods for removing harmful compounds from water. The research focuses on understanding the mechanisms and enhancing the efficiency of degradation processes, which is vital for developing safer and more effective water treatment technologies (Lee, Yoon, & von Gunten, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c16-14(9-4-5-10-14)12-15-19(17,18)11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDSKGQENKIRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2769296.png)
![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)
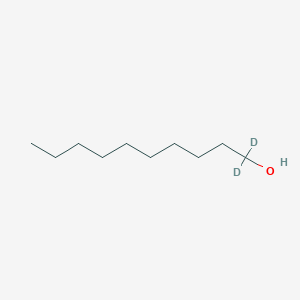
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2769306.png)
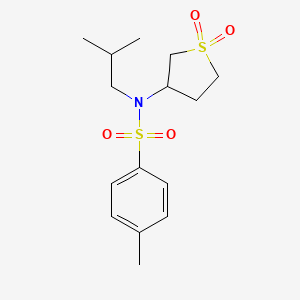
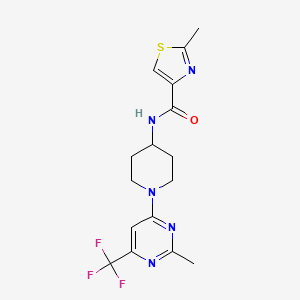
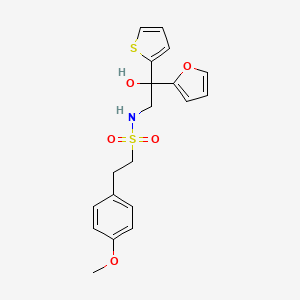
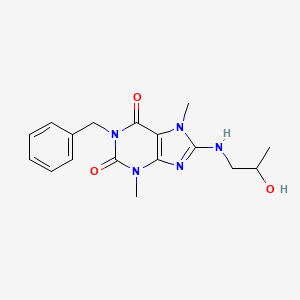
![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)
![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)
methanone](/img/structure/B2769315.png)
